2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a piperazine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 4-methanesulfonylpiperazine-1-carboxylate under specific conditions. One common method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl methyl benzonitrile: A compound with a similar pyrrolidinone ring structure.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Another compound with a pyrrolidinone ring and additional functional groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate is unique due to its combination of a pyrrolidinone ring and a piperazine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H15N3O6S |
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Molecular Weight |
305.31 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C10H15N3O6S/c1-20(17,18)12-6-4-11(5-7-12)10(16)19-13-8(14)2-3-9(13)15/h2-7H2,1H3 |
InChI Key |
XFVLJXSEXKPHPL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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